molecular formula C9H7F6NO B1334173 2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2713-62-4

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B1334173
CAS No.: 2713-62-4
M. Wt: 259.15 g/mol
InChI Key: HSCFLKMJUGBEEQ-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a useful research compound. Its molecular formula is C9H7F6NO and its molecular weight is 259.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence-Guided Surgery (FGS) Agent

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may have potential applications as a fluorescent agent in Fluorescence-Guided Surgery (FGS). FGS enhances the visualization of tumor margins, potentially increasing the extent of tumor resection in surgeries, such as glioma surgery. Though not specifically mentioned for this compound, the study indicates that molecular targeting agents, potentially including fluorophore/nanoparticle combinations, are in the pre-clinical phase and show promising results for future FGS applications (Senders et al., 2016).

Environmental Monitoring

The compound may be relevant in the context of environmental monitoring or toxicity studies, similar to studies on Bisphenol A (BPA). Though not directly related to this specific compound, the methodologies and findings about BPA and its impact on human health, including the identification of biomarkers for BPA exposure through metabolomics studies, can provide a framework for studying and understanding the health implications of related industrial chemicals (Wang et al., 2018).

Amino Acid PET Radiotracers

Although the compound is not directly mentioned, the discussion around amino acid PET radiotracers for evaluating glioma recurrence provides insights into the potential application of amino compounds in diagnostic imaging. Amino acid PET tracers show high uptake in tumor tissue and low background in normal grey matter, potentially offering a diagnostic technique for differentiating tumor recurrence (Santo et al., 2022).

Antioxidant Supplementation in Diabetes

Although not specific to this compound, the role of sulfur-containing amino acids in cytoprotection, antioxidation, antiapoptosis, and as a part of the cell antioxidant system provides a perspective on how amino compounds may contribute to managing diseases like diabetes mellitus through antioxidant supplementation (Sirdah, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Without specific context or application, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCFLKMJUGBEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374713
Record name 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-62-4
Record name 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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